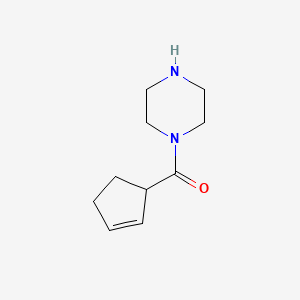
(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is a chemical compound that features a cyclopentene ring and a piperazine ring connected through a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone typically involves the reaction of cyclopent-2-en-1-one with piperazine in the presence of a suitable catalyst. One common method involves the use of lithium carbonate as a base to facilitate the elimination of α-bromo-cyclopentanone, followed by the addition of piperazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving controlled temperatures and pressures to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopent-2-en-1-one derivatives, while reduction can produce cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . The compound binds to the active site of MAGL, inhibiting its activity and thereby modulating the levels of endocannabinoids in the body.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl(piperazin-1-yl)methanone: Similar in structure but with a phenyl group instead of a cyclopentene ring.
Cyclopropyl(piperazin-1-yl)methanone: Features a cyclopropyl group instead of a cyclopentene ring.
Uniqueness
(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is unique due to its combination of a cyclopentene ring and a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
350509-30-7 |
|---|---|
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
cyclopent-2-en-1-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C10H16N2O/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12/h1,3,9,11H,2,4-8H2 |
Clave InChI |
FUEQFFCZAGYXHW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C1)C(=O)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


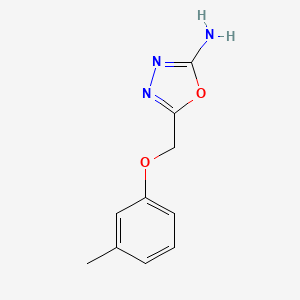

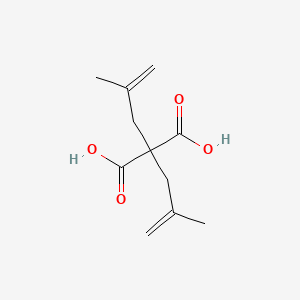
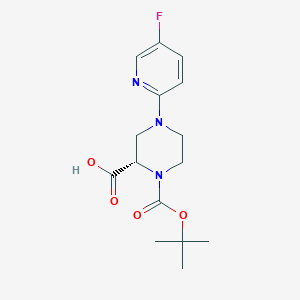
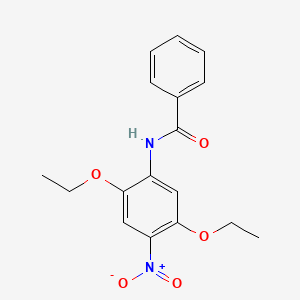
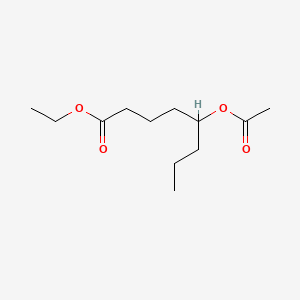
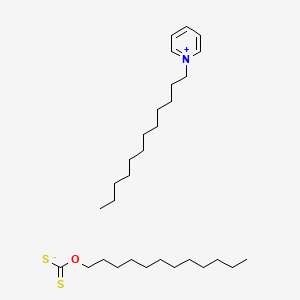
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
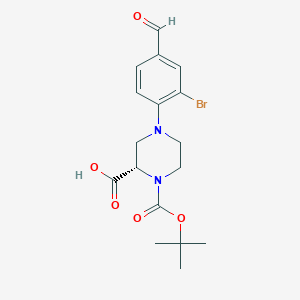
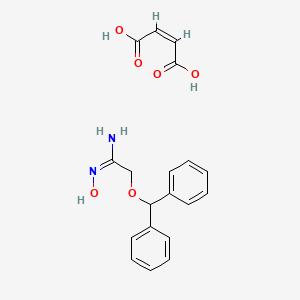

![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)
